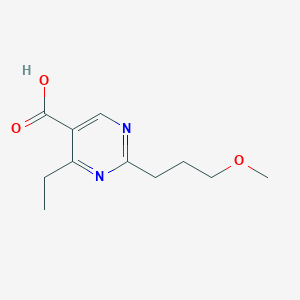

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative, a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(3-methoxy

生物活性

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. The compound's structure features a pyrimidine ring substituted with an ethyl group and a methoxypropyl chain, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells, showing promising results in inhibiting cell proliferation .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | TBD |

| Similar derivative A | DU145 | TBD |

| Similar derivative B | HCT116 | TBD |

Anti-inflammatory Activity

Pyrimidine derivatives are also known for their anti-inflammatory properties. Compounds with structural similarities to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some derivatives reported IC50 values against COX-1 and COX-2 enzymes in the range of 19.45 to 42.1 µM .

Table 2: COX Inhibition Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Derivative C | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Derivative D | 26.04 ± 0.36 | 31.4 ± 0.12 |

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is essential for optimizing their biological activities. Modifications at various positions on the pyrimidine ring can significantly alter their potency and selectivity towards specific biological targets. For instance, substituents like methoxy or ethyl groups can enhance solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of pyrimidine derivatives, often focusing on their mechanism of action and therapeutic potential:

- Anticancer Mechanism : A study demonstrated that a similar pyrimidine derivative inhibited CDK4 activity, leading to reduced cell cycle progression in cancer cells . This suggests that modifications in the structure of pyrimidines can lead to enhanced anticancer activity.

- Anti-inflammatory Effects : Another research highlighted the ability of certain pyrimidines to suppress COX enzyme activity, indicating their potential use as anti-inflammatory agents . The findings suggest that further exploration into the specific modifications could yield more potent therapeutic agents.

属性

分子式 |

C11H16N2O3 |

|---|---|

分子量 |

224.26 g/mol |

IUPAC 名称 |

4-ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O3/c1-3-9-8(11(14)15)7-12-10(13-9)5-4-6-16-2/h7H,3-6H2,1-2H3,(H,14,15) |

InChI 键 |

JBRIETFYXYXZPR-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NC(=NC=C1C(=O)O)CCCOC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。